REACTION_CXSMILES
|
[C:1]([O:6]C)(=O)[C:2]([CH3:4])=[CH2:3].[CH2:8]([NH:12][CH2:13][CH2:14][CH2:15][CH3:16])[CH2:9][CH2:10][CH3:11].Cl.C(NCCCC)CCC.C1(C=CC(O)=CC=1)O>>[CH2:8]([N:12]([CH2:13][CH2:14][CH2:15][CH3:16])[C:1](=[O:6])[C:2]([CH3:4])=[CH2:3])[CH2:9][CH2:10][CH3:11] |f:2.3|
|
Name
|
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OC
|
Name
|
|
Quantity
|
129 g
|
Type
|
reactant
|
Smiles
|
C(CCC)NCCCC
|
Name
|
dibutylamine hydrochloride
|
Quantity
|
8.25 g
|
Type
|
reactant
|
Smiles
|
Cl.C(CCC)NCCCC
|
Name
|
(III)-acetylacetonate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
C1(O)=CC=C(O)C=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)N(C(C(=C)C)=O)CCCC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 15% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |